Chloropentamethyldisilane
Overview
Description
It is a colorless to almost colorless liquid with a boiling point of 134-136°C and a density of 0.862 g/mL at 25°C . This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
Chloropentamethyldisilane, also known as 1-Chloro-1,1,2,2,2-pentamethyldisilane, is primarily used in the synthesis of silyloxyjulolidine (SiN1) as a source of silyl radicals . Silyl radicals are highly reactive species that can initiate free radical photopolymerization .
Mode of Action
The compound interacts with its targets by donating silyl radicals, which are then used to initiate free radical photopolymerization . This process involves the use of light to activate the silyl radicals, which then react with other molecules to form a polymer .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the free radical photopolymerization pathway . The silyl radicals donated by this compound initiate this pathway, leading to the formation of polymers .
Result of Action
The primary result of this compound’s action is the formation of polymers through free radical photopolymerization . These polymers have various applications, depending on the specific reactants and conditions of the reaction .
Action Environment
The action of this compound is highly dependent on the environmental conditions of the reaction. Factors such as light, temperature, and the presence of other reactants can significantly influence the compound’s efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloropentamethyldisilane can be synthesized through the reaction of hexamethyldisiloxane with hydrogen chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
(CH3
Properties
IUPAC Name |
chloro-dimethyl-trimethylsilylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15ClSi2/c1-7(2,3)8(4,5)6/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCAUTWJWBFMFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061781 | |
Record name | Chloropentamethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-28-7 | |
Record name | 1-Chloro-1,1,2,2,2-pentamethyldisilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1560-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloropentamethyldisilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disilane, 1-chloro-1,1,2,2,2-pentamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloropentamethyldisilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloropentamethyldisilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.846 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROPENTAMETHYLDISILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVL5P5SYR7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of chloropentamethyldisilane in the synthesis described in the abstract?
A1: this compound is used to synthesize 1-[(trimethylsilyl)(2,6-xylylimino)methyl]-1,1,2,2,2-pentamethyldisilane (4a). This compound (4a) is then used in a palladium-catalyzed reaction with 2,6-xylyl isocyanide to produce 2,4-Bis(2,6-xylylirnino)-1,3,5-trisilapentane (2a) [].
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